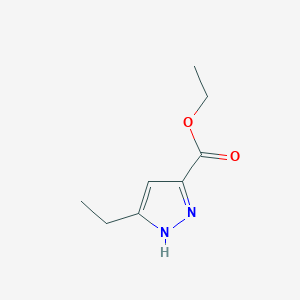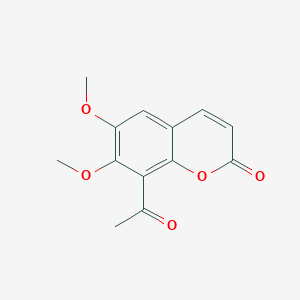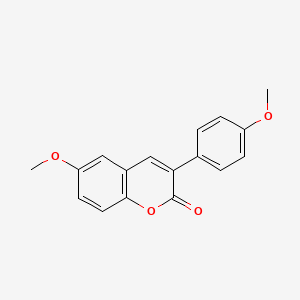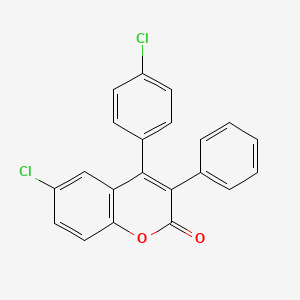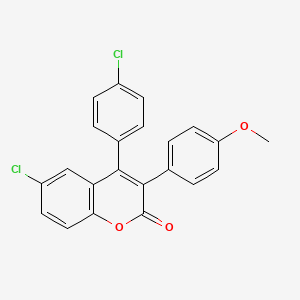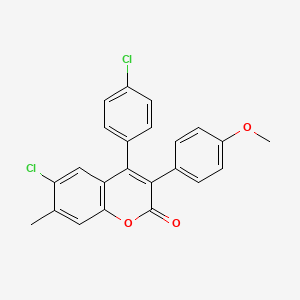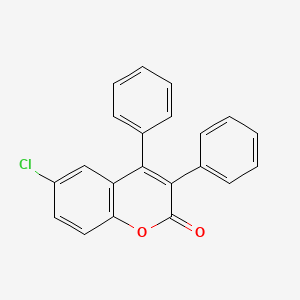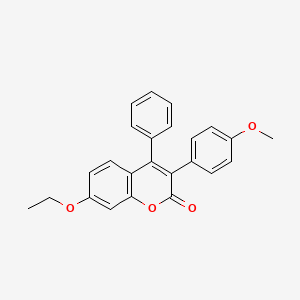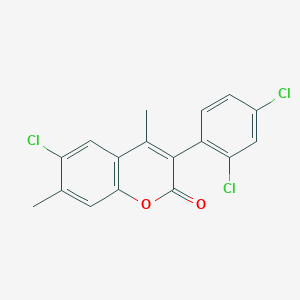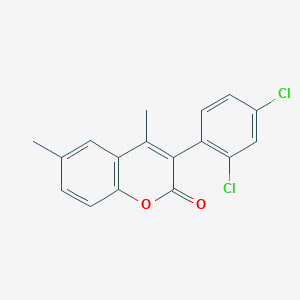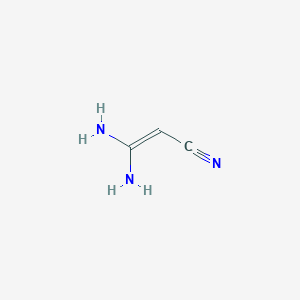
3,3-Diaminoacrylonitrile
説明
3,3-Diaminoacrylonitrile is a chemical compound with the molecular formula C3H5N3 . It has an average mass of 83.092 Da and a monoisotopic mass of 83.048347 Da .
Synthesis Analysis
The synthesis of 3,3-Diaminoacrylonitrile and its derivatives has been a subject of research . For instance, one study investigated the reaction of 3,3-diaminoacrylonitriles with carbonyl derivatives of acetylene . The direction of the reaction was found to depend on the structure of both the acetylene and the diaminoacrylonitrile .
Molecular Structure Analysis
The molecular structure of 3,3-Diaminoacrylonitrile can be analyzed using various techniques such as X-ray crystallography and electron diffraction . These techniques allow for the determination of three-dimensional molecular structures from sub-μm microcrystals .
Chemical Reactions Analysis
The chemical reactions involving 3,3-Diaminoacrylonitrile have been studied in the context of degradation mechanisms of organic pollutants . For example, the degradation intermediates and mechanisms of 3,3′-diamino-4,4′-azoxyfurazan (DAAF) were investigated using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC–MS/MS), surface-enhanced Raman spectroscopy (SERS) with density functional theory (DFT) .
科学的研究の応用
Chemosensor Development
3,3-Diaminoacrylonitrile, as a close analog to 2,3-Diaminomaleonitrile (DAMN), finds application in the development of chemosensors. DAMN has been utilized in designing and developing molecules for sensing metal ions, anions, and reactive oxygen species. Its role as a building block for molecular architectures makes it valuable in this field (Aruna et al., 2019).
Organic Synthesis
DAMN, a related compound, is a versatile building block in organic synthesis, contributing to the creation of a range of organic compounds like Schiff's bases, imidazoles, and purines. This suggests potential applications of 3,3-Diaminoacrylonitrile in similar synthetic processes (Ankita Chaudhary, 2022).
Cancer Chemotherapy
Research on 3,3-diarylacrylonitriles, structurally similar to 3,3-Diaminoacrylonitrile, shows their potential as tubulin polymerization inhibitors, suggesting possible applications in cancer chemotherapy (Z. Fang et al., 2008).
Coordination Compounds and Magnetic Refrigeration
In coordination chemistry, derivatives of DAMN have been used to synthesize tetranuclear lanthanide cages, which exhibit significant magnetocaloric effects. This indicates potential applications of 3,3-Diaminoacrylonitrile in creating materials for magnetic refrigeration (J. Sheikh et al., 2014).
Luminogens and Mechanochromism
Compounds derived from diaminomaleonitrile, such as luminogens, exhibit aggregation-enhanced emission and mechanochromism. This property can be explored using 3,3-Diaminoacrylonitrile for developing materials with similar properties, useful in optical storage and OLEDs (Y. Gong et al., 2013).
Photocatalysts in Artificial Photosynthesis
Graphitic carbon nitride-based photocatalysts, for which diaminomaleonitrile is a precursor, have potential applications in solar energy conversion and environmental remediation. This suggests that 3,3-Diaminoacrylonitrile could contribute to the development of photocatalysts for artificial photosynthesis (Wee‐Jun Ong et al., 2016).
将来の方向性
特性
IUPAC Name |
3,3-diaminoprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-2-1-3(5)6/h1H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDDGCDRIVTXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diaminoacrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of heterocycles can be synthesized using 3,3-Diaminoacrylonitrile as a starting material?
A1: 3,3-Diaminoacrylonitrile has proven useful in synthesizing various nitrogen-containing heterocycles. For instance, it reacts with Dimethyl acetylenedicarboxylate (DMAD) and 1,2-dibenzoylacetylene to yield diverse pyrrole derivatives. [] Additionally, it acts as a dipolarophile in reactions with aryl(alkyl)sulfonyl or aryl azides, leading to the formation of 5-amino-1,2,3-triazole-4-N-substituted imidamides via a tandem cycloaddition and Cornforth-type rearrangement. [] This methodology extends to reactions with heterocyclic azides, enabling the creation of diheterocyclic compounds with an amidine linker, including those incorporating pyrimidinedione, 4-nitroimidazole, isoxazole, 1,3,4-triazole, 2-oxochromone, or thiazole rings alongside the 1,2,3-triazole core. []
Q2: How does the substitution pattern on the amidine group of 3,3-Diaminoacrylonitrile influence the reaction outcome?
A2: The substituents on the amidine nitrogen atoms significantly impact the reaction pathway and product formation. When reacting with DMAD, 3,3-Diaminoacrylonitriles bearing a monosubstituted amidine group yield 1-substituted 5-amino-2-oxo-pyrrole-3(2H)ylidenes. Conversely, those with an N,N-dialkylamidine group generate 1-NH-5-aminopyrroles. [] This difference arises from the varying electronic and steric effects imparted by the substituents, dictating the regioselectivity of the cyclization step.
Q3: Beyond pyrroles and triazoles, are there other heterocyclic systems accessible from 3,3-Diaminoacrylonitrile?
A3: While the reviewed research primarily focuses on pyrrole and triazole synthesis, 3,3-Diaminoacrylonitrile's reactivity suggests its potential in constructing other heterocycles. For example, its use in synthesizing Iso-Piritrexim, a lipophilic folic acid antagonist with antineoplastic activity, showcases its applicability beyond simple heterocyclic systems. [] This example highlights the possibility of utilizing 3,3-Diaminoacrylonitrile as a valuable building block for more complex, biologically relevant molecules.
Q4: What are the limitations of using 3,3-Diaminoacrylonitrile in organic synthesis?
A4: Despite its versatility, there are some limitations to consider when employing 3,3-Diaminoacrylonitrile. One example is the unexpected substitution of the acyl group observed during an attempted conversion of 1-acyl-2,2-diaminoethylenes into 2-acyl-3,3-diaminoacrylonitriles. [] This side reaction emphasizes the need for careful consideration of reaction conditions and potential side reactions when using 3,3-Diaminoacrylonitrile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B3041201.png)
